molecular formula C15H11Cl2N3O B2823690 2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide CAS No. 505065-31-6

2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide

Cat. No.: B2823690
CAS No.: 505065-31-6
M. Wt: 320.17
InChI Key: NXQHFRTYXNUFIZ-UHFFFAOYSA-N
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Description

2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide is a chemical compound with a complex structure that includes a cyano group, dichlorophenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dichloroaniline with 3-pyridinecarboxaldehyde to form an intermediate Schiff base, which is then subjected to a cyanoethylation reaction to introduce the cyano group. The final step involves the formation of the amide bond through a coupling reaction with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinyl group can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2,5-dichlorophenyl)acetamide
  • 2-cyano-N-(2,5-dichlorophenyl)propionamide
  • 2-cyano-N-(2,5-dichlorophenyl)butyramide

Uniqueness

2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide is unique due to the presence of the pyridinyl group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for research in drug discovery and development.

Properties

IUPAC Name

2-cyano-N-(2,5-dichlorophenyl)-3-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O/c16-12-3-4-13(17)14(7-12)20-15(21)11(8-18)6-10-2-1-5-19-9-10/h1-5,7,9,11H,6H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQHFRTYXNUFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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